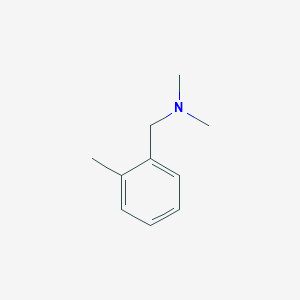

2-Methylbenzyldimethylamine

Description

Significance of Alkylbenzyl Dimethylamine (B145610) Systems in Contemporary Chemical Research

Alkylbenzyl dimethylamine systems represent a class of compounds with significant utility in modern organic synthesis. Their structural motif, featuring a substituted benzene (B151609) ring linked to a dimethylamino group via a methylene (B1212753) bridge, imparts a unique combination of steric and electronic properties. This makes them valuable as intermediates, catalysts, and reagents in a variety of chemical transformations.

A key aspect of their significance lies in their role as precursors in rearrangement reactions. For instance, benzyltrimethylammonium (B79724) iodide can be quantitatively rearranged to form 2-methylbenzyldimethylamine. wikipedia.orgorgsyn.org This transformation highlights the ability to introduce methyl groups onto the benzene ring, a fundamental operation in the synthesis of complex aromatic compounds. alfa-chemistry.com The study of such rearrangements provides valuable insights into reaction mechanisms and the factors that control regioselectivity in aromatic substitution.

Furthermore, the dimethylamino group can act as a directing group in ortho-metalation reactions, allowing for the functionalization of the benzene ring at the position adjacent to the benzyl (B1604629) group. wikipedia.org This strategic functionalization is a powerful tool for the construction of highly substituted aromatic systems.

Scope of Academic Inquiry for Methylated Benzyldimethylamine Derivatives

The academic inquiry into methylated benzyldimethylamine derivatives is broad, encompassing synthetic methodology, mechanistic studies, and applications in materials science and medicinal chemistry. Researchers have explored the progressive introduction of methyl groups onto the benzene ring, starting from benzyldimethylamine and proceeding through 2-methylbenzyldimethylamine to more highly substituted analogues. wikipedia.orgalfa-chemistry.com

These studies have not only provided efficient synthetic routes to these compounds but have also investigated the byproducts and alternative reaction pathways that can occur. wikipedia.org The conversion of these methylated tertiary amines into other functional groups, such as carboxylic acids and hydrocarbons, further expands their synthetic utility. alfa-chemistry.com

Moreover, derivatives of benzyldimethylamine are investigated for their potential as bioactive molecules. The structural similarity of these compounds to endogenous molecules makes them interesting candidates for the development of new therapeutic agents. The exploration of their interactions with biological targets is an active area of research.

Structure

3D Structure

Properties

CAS No. |

4525-48-8 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2-methylphenyl)methanamine |

InChI |

InChI=1S/C10H15N/c1-9-6-4-5-7-10(9)8-11(2)3/h4-7H,8H2,1-3H3 |

InChI Key |

IDKBVYHLNSAKTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN(C)C |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of 2-Methylbenzyldimethylamine are summarized in the table below. These properties are crucial for its handling, application in synthesis, and purification.

| Property | Value |

| IUPAC Name | N,N-Dimethyl-1-(2-methylphenyl)methanamine |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Boiling Point | 197-198 °C at atmospheric pressure |

| Melting Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ether. orgsyn.orgatamanchemicals.com |

Reaction Mechanisms and Reactivity Profiles of 2 Methylbenzyldimethylamine and Analogous Tertiary Amines

Fundamental Reactivity Modes

The reactivity of 2-Methylbenzyldimethylamine is primarily dictated by the interplay of its two key structural features: the tertiary amine moiety and the substituted benzyl (B1604629) ring.

The nitrogen atom in 2-Methylbenzyldimethylamine possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. masterorganicchemistry.com Basicity refers to the ability of the amine to accept a proton (H+), a thermodynamic concept often quantified by the pKa of its conjugate acid. masterorganicchemistry.com Nucleophilicity, on the other hand, is a kinetic measure of the amine's ability to donate its electron pair to an electrophilic atom other than hydrogen, typically carbon. masterorganicchemistry.com

For tertiary amines like 2-Methylbenzyldimethylamine, the basicity is influenced by the electronic and steric effects of the substituents. The alkyl groups (two methyl and one 2-methylbenzyl group) are electron-donating, which increases the electron density on the nitrogen atom and thus enhances its basicity compared to ammonia (B1221849). However, steric hindrance from the bulky substituents can affect the accessibility of the lone pair, which can sometimes decrease basicity in solution due to solvation effects.

The nucleophilicity of tertiary amines is also subject to these factors. While increased electron density from alkyl groups boosts nucleophilicity, steric hindrance can significantly diminish it, especially in reactions involving crowded electrophiles. The relationship between basicity and nucleophilicity is not always linear; a strong base is not necessarily a strong nucleophile, particularly when steric bulk is a major factor. masterorganicchemistry.com

Table 1: Approximate pKa Values of Conjugate Acids of Selected Amines

| Amine | pKa of Conjugate Acid |

| Ammonia | 9.24 |

| Trimethylamine (B31210) | 9.81 |

| Triethylamine | 10.75 |

| N,N-Dimethylbenzylamine | 9.02 |

This table provides a general comparison of the basicity of related amines. The pKa value for N,N-dimethylbenzylamine serves as a close approximation for 2-Methylbenzyldimethylamine.

The benzyl group in 2-Methylbenzyldimethylamine contains an aromatic ring that can undergo electrophilic aromatic substitution. The substituents on the ring dictate the position of incoming electrophiles. The 2-methyl group is an alkyl group, which is known to be an ortho, para-director. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack of an electrophile at the ortho and para positions. researchgate.net

The dimethylaminomethyl group (-CH₂N(CH₃)₂) attached to the ring also influences the reactivity. While the nitrogen atom itself has a lone pair, it is not directly conjugated with the ring. The primary directing effect for electrophilic aromatic substitution on the benzyl ring of 2-Methylbenzyldimethylamine is therefore governed by the methyl group already present on the ring.

Oxidation and Reduction Mechanisms

Tertiary amines, including 2-Methylbenzyldimethylamine, are susceptible to oxidation at both the nitrogen atom and the adjacent carbon atoms.

The oxidation of benzyldimethylamine and its substituted analogues by halogens, such as bromine, has been the subject of kinetic studies. These reactions typically lead to the cleavage of the C-N bond. For a series of substituted N,N-dimethylbenzylamines oxidized by bromine in 50% aqueous acetic acid, it was found that electron-withdrawing substituents on the aromatic ring decrease the reaction rate. The Hammett ρ value for this reaction was determined to be -0.95, indicating that the transition state has a buildup of positive charge that is destabilized by electron-withdrawing groups.

The reaction exhibits general base catalysis, and a deuterium (B1214612) kinetic isotope effect was observed when the benzylic hydrogens were replaced with deuterium. This suggests that the cleavage of the α-C-H bond is involved in the rate-determining step. The proposed mechanism involves the formation of a charge-transfer complex between the amine and bromine, followed by a rate-limiting proton transfer from the benzylic carbon to a base, with concurrent transfer of electrons from the nitrogen to the halogen.

Tertiary amines can be readily oxidized to their corresponding N-oxides by treatment with peroxy acids (like peracetic acid) or hydrogen peroxide. vulcanchem.com The reaction of N,N-dimethylbenzylamine with various mono-oxygen donors, including peroxycarboxylic acids and hydroperoxides, has been studied. The logarithm of the second-order rate constants for the N-oxidation is linearly related to the pKa of the leaving group (YOH) of the peroxy compound (YOOH). rsc.orgrsc.org This correlation suggests that the nucleophilic attack of the amine on the electrophilic oxygen of the peroxy compound is a key step in the mechanism. rsc.orgrsc.org

The general mechanism involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the outer oxygen atom of the peroxy acid. This leads to the formation of the N-oxide and a carboxylic acid as a byproduct. The reaction is generally efficient and selective for the formation of the N-oxide under controlled conditions. vulcanchem.com

Table 2: Products of Peroxy Acid Oxidation of Tertiary Amines

| Tertiary Amine | Oxidizing Agent | Major Product |

| N,N-Dimethylbenzylamine | Hydrogen Peroxide / Peracetic Acid | N,N-Dimethylbenzylamine N-oxide |

| Triethylamine | m-CPBA | Triethylamine N-oxide |

Benzyldimethylamine N-oxide exhibits unusual radical reactivity when treated with strong bases like lithium amide or n-butyllithium. researchgate.net Instead of the expected nucleophilic addition or deprotonation at the benzylic position, a radical pathway is observed. This treatment leads to the formation of dimeric products, such as 2,3-diphenylpiperazines, and a minor amount of benzaldehyde (B42025).

The proposed mechanism involves the formation of a radical intermediate. It is suggested that the strong base induces a homolytic cleavage of the C-N bond. The thermal rearrangement of benzyldimethylamine oxide, known as the Meisenheimer rearrangement, is also believed to proceed through a radical mechanism involving the homolytic cleavage of the C-N bond to form a radical pair. electronicsandbooks.com The presence of electron-withdrawing groups on the aromatic ring can influence the course of this rearrangement. electronicsandbooks.com

This article explores the chemical behavior of 2-Methylbenzyldimethylamine and related tertiary amines, focusing on their involvement in photocatalytic oxidation, metalation, cross-coupling, and rearrangement reactions.

Reaction Mechanisms and Reactivity Profiles

Photocatalytic Oxidation Processes

The photocatalytic oxidation of tertiary amines, including structures analogous to 2-methylbenzyldimethylamine, is a significant area of research, often utilizing semiconductor photocatalysts like titanium dioxide (TiO₂) or metal-free organic dyes. rsc.orgrsc.orgnih.gov The general mechanism involves the generation of highly reactive species upon photoexcitation, leading to the oxidation of the amine.

Under visible or UV light irradiation, the photocatalyst is excited, promoting an electron from its valence band to the conduction band, which creates an electron-hole pair. rsc.org Tertiary amines can form a surface complex with the photocatalyst, for instance, by interacting with vacant titanium sites on TiO₂. rsc.org This interaction can facilitate a single electron transfer (SET) from the amine's nitrogen atom to the photo-generated hole on the catalyst's surface. rsc.orgacs.org This process results in the formation of a tertiary amine radical cation. rsc.orgacs.org

This highly reactive amine radical cation is a key intermediate that can follow several pathways. A common route involves the deprotonation of a carbon atom alpha to the nitrogen, leading to the formation of an α-amino radical. acs.org This radical can then be further oxidized to a more stable iminium ion. The iminium ion is susceptible to hydrolysis, which cleaves the C-N bond and ultimately leads to the formation of an aldehyde and a secondary amine.

Alternatively, in the presence of molecular oxygen, the electron in the conduction band of the photocatalyst can reduce O₂, forming superoxide (B77818) radical anions (O₂•−). These, along with other reactive oxygen species (ROS) like hydroxyl radicals (•OH) generated from the photo-generated holes, can participate in the degradation of the amine. nih.gov Some studies have also demonstrated photocatalyst-free aerobic oxidation of tertiary amines, where an electron–donor–acceptor (EDA) complex between the amine and an electron acceptor is formed and decomposed by visible light to initiate a radical chain reaction. rsc.org

Metalation and Cross-Coupling Reactions

Directed ortho-Metalation with Organolithium Reagents

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) on an aromatic ring to selectively deprotonate the ortho-position with a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.orguwindsor.ca The tertiary amine group, such as the dimethylaminomethyl group in 2-methylbenzyldimethylamine, is a recognized DMG. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom (nitrogen) of the DMG. wikipedia.orguwindsor.ca This coordination creates a temporary complex that positions the organolithium base in close proximity to the ortho-protons of the aromatic ring. This proximity effect significantly increases the kinetic acidity of the ortho-protons, allowing for their selective abstraction by the alkyllithium base. organic-chemistry.orguwindsor.ca This process generates a stabilized ortho-lithiated aryl species. wikipedia.org This aryllithium intermediate can then react with a wide range of electrophiles to introduce a new substituent exclusively at the ortho-position, a level of regioselectivity not typically achievable with standard electrophilic aromatic substitution. wikipedia.orgacs.org

For benzyldimethylamine and its derivatives, this reaction allows for functionalization at the C6 position of the benzene (B151609) ring.

Interactions with Transition Metal Clusters (e.g., Triosmium Clusters)

The reactivity of tertiary amines like N,N-dimethylbenzylamine with transition metal clusters, such as dodecacarbonyltriosmium (Os₃(CO)₁₂), has been shown to involve C-H bond activation. sigmaaldrich.comscientificlabs.co.uk The reaction of N,N-dimethylbenzylamine with Os₃(CO)₁₂ can lead to the formation of various triosmium cluster compounds. sigmaaldrich.comscientificlabs.co.ukresearchgate.net These reactions often occur under thermal conditions and result in the activation of C-H bonds from either the methyl groups or the benzylic methylene (B1212753) group, leading to the formation of new ligands coordinated to the osmium cluster. researchgate.net

For instance, studies on N,N-dimethylbenzylamine have shown it reacts with Os₃(CO)₁₂ through the elimination of H₂ or an alkane to yield products like HOs₃(μ₂-RC=NMe)(CO)₁₀ (where R = Ph) and HOs₃(μ₂-C=NMeR)(CO)₁₀ (where R = PhCH₂). researchgate.net This indicates that both ortho-metalation of the phenyl ring and activation of the N-methyl or benzyl C-H bonds are possible pathways. Orthometalation, a specific type of C-H activation, has been observed in the reaction of benzophenone (B1666685) imine with a triosmium cluster, leading to a cyclometalated product where a C-H bond on the phenyl ring is cleaved and a C-Os bond is formed. acs.org These reactions highlight the ability of the amine group to direct the reactivity of the metal cluster towards specific C-H bonds within the molecule.

Rearrangement Reaction Mechanisms

Detailed Mechanistic Insights into Stevens and Sommelet-Hauser Rearrangements

Quaternary ammonium (B1175870) salts derived from benzylic amines can undergo characteristic rearrangements in the presence of a strong base, most notably the competing Stevens and Sommelet-Hauser rearrangements. nih.govacs.orgscite.ai Both reactions proceed via the formation of a nitrogen ylide, which is a neutral molecule with adjacent positive and negative charges. wikipedia.orghud.ac.uk

Sommelet-Hauser Rearrangement: This is a rsc.orgindustrialchemicals.gov.au-sigmatropic rearrangement. wikipedia.org For a benzyltrimethylammonium (B79724) salt, the reaction is initiated by a strong base (e.g., sodium amide) abstracting a proton from one of the N-methyl groups to form an ylide. organic-chemistry.orgwikipedia.org While a benzylic ylide can also form, the methyl-derived ylide is more reactive in this rearrangement. wikipedia.org This ylide then undergoes a concerted, pericyclic rsc.orgindustrialchemicals.gov.au-sigmatropic shift. In this process, the benzylic group migrates from the nitrogen atom to the adjacent carbon of the ylide, passing through a five-membered cyclic transition state. This disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadiene intermediate. wikipedia.org The intermediate then rapidly tautomerizes to regain aromaticity, resulting in the final product where a methyl group has been added to the ortho-position of the benzene ring. wikipedia.org The classic example is the rearrangement of benzyltrimethylammonium iodide to 2-methylbenzyldimethylamine. wikipedia.org

Stevens Rearrangement: This is a competing industrialchemicals.gov.auCurrent time information in Chatham County, US.-rearrangement. hud.ac.uknih.gov It is initiated by the abstraction of a proton from the benzylic carbon, which is more acidic. wikipedia.org The resulting ylide then undergoes a industrialchemicals.gov.auCurrent time information in Chatham County, US.-shift, where one of the methyl groups migrates from the nitrogen to the adjacent benzylic carbon. The mechanism of the Stevens rearrangement is more debated than the Sommelet-Hauser. Theoretical studies suggest it often proceeds through a non-concerted, diradical pathway. scite.ainih.gov This involves the homolytic cleavage of the N-C bond to form a radical pair held within a solvent cage, which then recombines to form the rearranged product. hud.ac.uk An alternative involves the formation of an ion pair. hud.ac.uk

The choice between the Sommelet-Hauser and Stevens pathways is influenced by factors like the substrate structure and reaction conditions. hud.ac.uk Theoretical studies indicate that the formation of the Sommelet-Hauser intermediate is often energetically more favorable. scite.ainih.gov

| Feature | Sommelet-Hauser Rearrangement | Stevens Rearrangement |

|---|---|---|

| Reaction Type | rsc.orgindustrialchemicals.gov.au-Sigmatropic Rearrangement | industrialchemicals.gov.auCurrent time information in Chatham County, US.-Rearrangement |

| Initial Deprotonation Site | Carbon of an N-alkyl group (e.g., methyl) | Carbon adjacent to the aromatic ring (benzylic) |

| Mechanism | Concerted, pericyclic via a 5-membered transition state | Stepwise, typically via a diradical or ion-pair intermediate |

| Product | Ortho-substituted benzylamine (B48309) | Amine with rearranged alkyl group on the benzylic carbon |

Quaternary Ammonium Salt Degradation and Rearrangement Pathways

Quaternary ammonium salts are generally stable but can degrade under specific conditions, such as in the presence of strong bases or at high temperatures. nih.govrsc.org The degradation pathways for benzylic quaternary ammonium cations include nucleophilic substitution (dealkylation/debenzylation), Hofmann elimination, and rearrangements like the Stevens and Sommelet-Hauser reactions. nih.govacs.org

A significant rearrangement pathway for the quaternary salt of 2-methylbenzyldimethylamine (its methiodide) involves a progressive introduction of methyl groups onto the benzene ring. nih.gov Following the initial Sommelet-Hauser rearrangement that forms 2-methylbenzyldimethylamine from benzyltrimethylammonium iodide, the process can be repeated. The methiodide of 2-methylbenzyldimethylamine, when treated with sodium amide, can rearrange further to yield 2,3-dimethylbenzyldimethylamine. nih.gov This process can continue, adding methyl groups to the available ortho and para positions on the ring. nih.gov

However, these further rearrangements are often accompanied by side reactions. nih.gov Competing degradation pathways become more prominent as the ring becomes more substituted. These include:

Hofmann Elimination: If a beta-hydrogen is present on an N-alkyl group, a strong base can induce an E2 elimination reaction to form an alkene and a tertiary amine. nih.govacs.org

Nucleophilic Substitution (Sₙ2): A nucleophile (like the hydroxide (B78521) ion) can attack one of the N-alkyl groups, leading to dealkylation. For benzylic salts, nucleophilic attack at the benzylic carbon (debenzylation) is a common degradation pathway. acs.org

Radical-Induced Degradation: In environments where radicals like HO• are present, degradation can be initiated through radical attack, leading to complex product mixtures. nih.gov

Thermal Degradation: At elevated temperatures, benzyltrialkylammonium salts can degrade via substitution reactions and intermolecular reactions that can produce products like 1,2-diphenylethane (B90400) and stilbene. rsc.org

The biodegradation of benzyl-containing quaternary ammonium compounds often begins with the cleavage of the C(alkyl)-N bond, followed by demethylation and debenzylation steps, eventually leading to compounds like benzaldehyde and benzoic acid. researchgate.net

Computational and Theoretical Investigations of 2 Methylbenzyldimethylamine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 2-methylbenzyldimethylamine. Its applications span from elucidating complex reaction mechanisms to understanding the behavior of reactive intermediates and the influence of catalysts.

Mechanistic Elucidation of Complex Reaction Pathways

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving derivatives of 2-methylbenzyldimethylamine. For instance, in the rearrangement of benzyltrimethylammonium (B79724) iodide to 2-methylbenzyldimethylamine, and subsequent rearrangements to form polysubstituted products like 2,3,4,5,6-pentamethylbenzyldimethylamine, DFT can help rationalize the formation of observed side products, such as dimeric and trimeric olefins and amines. researchgate.net By modeling the transition states and intermediates, researchers can gain insights into the competing reaction pathways and the factors that favor one over another.

In a related context, DFT studies on the reaction of toluene (B28343) with methylthiomethyl cation, a species structurally related to intermediates in certain reactions of benzylamine (B48309) derivatives, suggest that addition occurs primarily at the ortho and para positions, leading to a benzyl-type ion. researchgate.net Such calculations provide a theoretical framework for understanding the regioselectivity observed in these reactions.

Study of Amine Radical Cations and Remote C-H Activation

The generation and reactivity of amine radical cations are of significant interest in synthetic chemistry. DFT calculations can provide valuable information on the electronic structure and reactivity of these species. In the context of C-H activation, DFT can be used to model the interaction of an amine radical cation with a C-H bond, helping to understand the factors that govern the selectivity and efficiency of such reactions. nih.gov For example, studies on related systems have shown that the generation of an electron-deficient amine radical cation can lead to kinetically selective hydrogen atom transfer (HAT) at the most electron-rich site of a C-H substrate. beilstein-journals.org

Computational studies have also explored the diversification of amidyl radical intermediates derived from the reductive activation of N-N bonds in N-benzylaminopyridinium species. nih.gov DFT can elucidate the energetics of these processes and the subsequent trapping of the electrophilic N-centered radicals by various substrates, leading to the formation of complex nitrogen-containing molecules like tetrahydroisoquinolines and α-amino ketones. nih.gov

Activation Mechanism Studies in Organocatalytic and Transition Metal Systems

In the realm of transition metal catalysis, DFT can be used to study the intricate steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. For palladium-catalyzed C-H activation/C-N coupling reactions, DFT can help to understand the role of the photocatalyst in reoxidizing the metal center and to evaluate different potential catalytic pathways, such as those involving Pd(II)/Pd(IV) or Pd(III)/Pd(I) cycles. beilstein-journals.org

Molecular Simulations and Modeling

Beyond quantum mechanical calculations, molecular simulations and modeling provide a broader perspective on the behavior of 2-methylbenzyldimethylamine systems, particularly in relation to their bulk properties and interactions in condensed phases.

Structure-Activity Relationship (SAR) Prediction for CO2 Capture

Molecular modeling is increasingly used to predict and understand the performance of amines for CO2 capture. nih.gov By developing quantitative structure-property relationship (QSPR) models, researchers can correlate molecular descriptors with properties like CO2 absorption capacity, reaction rate, and regeneration energy. researchgate.net For a molecule like 2-methylbenzyldimethylamine, these models could predict its potential efficacy as a CO2 capture agent based on its structural features.

First-principles calculations can be applied to study the CO2 absorption mechanism at an atomic level, predicting absorption behaviors and interpreting spectroscopic data. nih.gov Classical molecular dynamics (CMD) simulations can then be used to investigate transport properties like diffusivity and viscosity of the amine-CO2 system, which are crucial for process design and cost evaluation. nih.gov

| Property | Description | Relevance to CO2 Capture |

| pKa | Acid dissociation constant | Influences the amine's basicity and its ability to react with acidic CO2. |

| Reaction Enthalpy | Heat released or absorbed during reaction with CO2 | Directly related to the energy required for solvent regeneration. nih.gov |

| CO2 Absorption Capacity | Maximum amount of CO2 that can be absorbed per mole of amine | Determines the efficiency of the capture process. |

| Reaction Rate | Speed of the reaction between the amine and CO2 | A high reaction rate is desirable for efficient capture. nih.gov |

| Viscosity | A measure of a fluid's resistance to flow | Increased viscosity upon CO2 uptake can negatively impact process costs. nih.gov |

Analysis of Steric Hindrance and Electron Density Effects on Reactivity

The reactivity of 2-methylbenzyldimethylamine is significantly influenced by both steric and electronic factors. The presence of the methyl group on the benzene (B151609) ring and the two methyl groups on the nitrogen atom create steric hindrance, which can affect the accessibility of the nitrogen's lone pair and the benzylic protons. numberanalytics.comnumberanalytics.com

Molecular modeling can be used to visualize and quantify this steric hindrance. By calculating steric parameters and mapping the steric potential around the molecule, researchers can predict how the molecule will interact with other reactants. For example, in nucleophilic substitution reactions, significant steric hindrance around the reaction center can disfavor an SN2 mechanism and promote an SN1 pathway. numberanalytics.com

The electronic properties of the molecule, such as the electron density distribution, are also critical. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. dalalinstitute.com This can influence the regioselectivity of electrophilic substitution reactions. numberanalytics.com DFT calculations can provide detailed information about the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are all key to understanding the molecule's reactivity.

| Factor | Description | Impact on Reactivity |

| Steric Hindrance | Spatial arrangement of atoms that hinders chemical reactions. numberanalytics.com | Can decrease reaction rates by blocking the approach of reactants. numberanalytics.com May influence the reaction pathway (e.g., SN1 vs. SN2). numberanalytics.com |

| Electron Density | Distribution of electrons within the molecule. | Electron-donating groups increase reactivity towards electrophiles. numberanalytics.com Electron-withdrawing groups decrease reactivity towards electrophiles. numberanalytics.com |

Integration of Machine Learning in Computational Chemistry

The intersection of machine learning (ML) and computational chemistry has catalyzed a paradigm shift in the exploration and analysis of chemical systems. neurips.cc ML models, with their capacity to discern intricate patterns within vast datasets, offer a powerful complement to traditional computational methods. nih.gov These algorithms can learn from data generated by quantum mechanical calculations or experimental results to predict molecular properties with remarkable speed and accuracy, circumventing the high computational cost typically associated with ab initio methods. neurips.ccnih.gov This integration is particularly transformative for navigating the colossal chemical compound space in search of molecules with desired functionalities.

In the context of 2-Methylbenzyldimethylamine and its derivatives, ML serves as an accelerator for materials discovery and property prediction. By training models on known data points, researchers can develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) that correlate molecular descriptors with specific outcomes. nih.govarxiv.org These models can then be used to predict properties for novel or untested compounds, significantly streamlining the research and development process.

High-Throughput Screening for Functional Property Prediction

High-throughput screening (HTS), traditionally a cornerstone of experimental drug discovery, has found a powerful digital counterpart in computational chemistry, often referred to as virtual high-throughput screening (vHTS). nih.gov When combined with machine learning, vHTS enables the rapid evaluation of enormous virtual libraries of compounds, such as derivatives of 2-Methylbenzyldimethylamine, to predict their functional properties and prioritize candidates for further investigation. nih.govub.edu

The process begins with the generation of a large, diverse library of virtual compounds. For 2-Methylbenzyldimethylamine, this could involve systematically altering substituents on the aromatic ring or modifying the N,N-dimethylamino group. For each molecule in this virtual library, a set of molecular descriptors is calculated. These descriptors can range from simple physicochemical properties (e.g., molecular weight, logP) to complex quantum chemical parameters derived from methods like Density Functional Theory (DFT). nih.govacs.org

An ML model, previously trained on a dataset of similar amines with known functional properties, is then deployed to predict the property of interest for the entire virtual library. acs.org This approach has been successfully applied to screen large sets of amines for various functional properties, including CO2 capture capabilities, nucleophilicity, and toxicological risks. ub.eduacs.orgnih.gov For instance, studies have used ML to screen tertiary amines for their CO2 absorption rates and Gibbs free energies of absorption, identifying promising candidates faster than with simulations alone. nih.gov Similarly, ML models have been used to predict the nucleophilic index (NNu) for thousands of hypothetical amines, efficiently pinpointing super-nucleophiles. acs.org

To illustrate how this would apply to 2-Methylbenzyldimethylamine systems, consider a hypothetical vHTS campaign to identify derivatives with optimal catalytic activity, a property often related to nucleophilicity. An ML model, trained on DFT-calculated NNu values for a known set of aromatic amines, could rapidly predict this property for a library of thousands of virtual 2-Methylbenzyldimethylamine derivatives. The results can be compiled into a data table to rank the candidates.

Table 1: Hypothetical High-Throughput Screening Results for 2-Methylbenzyldimethylamine Derivatives

This interactive table shows the predicted nucleophilicity index (NNu) and a predicted toxicity score for a selection of hypothetical derivatives of 2-Methylbenzyldimethylamine. The model flags compounds with high predicted nucleophilicity and low predicted toxicity as promising candidates for synthesis and experimental validation.

| Compound ID | Derivative Structure | Predicted NNu (eV) | Predicted Toxicity (Score) | Priority Candidate |

| DM-001 | 2-Methylbenzyldimethylamine | 3.85 | 0.45 | No |

| DM-002 | 2,3-Dimethylbenzyldimethylamine | 3.92 | 0.48 | No |

| DM-003 | 2,4-Dimethylbenzyldimethylamine | 3.95 | 0.47 | No |

| DM-004 | 4-Methoxy-2-methylbenzyldimethylamine | 4.62 | 0.31 | Yes |

| DM-005 | 4-Nitro-2-methylbenzyldimethylamine | 2.98 | 0.85 | No |

| DM-006 | 4-Amino-2-methylbenzyldimethylamine | 4.88 | 0.35 | Yes |

| DM-007 | 2-Methyl-4-(trifluoromethyl)benzyldimethylamine | 3.15 | 0.62 | No |

| DM-008 | 4-Fluoro-2-methylbenzyldimethylamine | 3.75 | 0.41 | No |

Table 2: Performance of Different Machine Learning Models in Predicting Amine Properties

This table summarizes the typical performance of various machine learning algorithms in predicting functional properties for amine compounds, based on data from analogous studies. The choice of model often depends on the size and complexity of the dataset.

| Model Type | Typical R² (Test Set) | Typical RMSE | Key Strengths |

| Multiple Linear Regression (MLR) | 0.85 - 0.90 | 0.19 log units | Simple, interpretable |

| Random Forest (RF) | 0.88 - 0.95 | Low | Robust to overfitting, handles non-linear data |

| Support Vector Machine (SVM) | 0.86 - 0.92 | Low | Effective in high-dimensional spaces |

| Deep Neural Network (DNN) | 0.90 - 0.97 | Very Low | Learns complex features automatically from large datasets |

By integrating machine learning with high-throughput computational screening, researchers can efficiently navigate the vast chemical space of 2-Methylbenzyldimethylamine derivatives. This data-driven approach not only accelerates the discovery of molecules with targeted functional properties but also deepens the understanding of structure-property relationships within this class of compounds. ub.edu

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methylbenzyldimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ) measured in parts per million (ppm). For 2-Methylbenzyldimethylamine, the proton signals can be assigned as follows: The protons on the aromatic ring typically appear in the range of 6.0-9.5 ppm. pdx.edu The benzylic protons (CH₂) adjacent to the aromatic ring and the nitrogen atom are expected to resonate at a lower field due to the influence of these groups. Protons on carbons bonded to electronegative atoms like nitrogen tend to absorb at lower fields. libretexts.org The methyl groups attached to the nitrogen atom will produce a distinct signal, as will the methyl group on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylbenzyldimethylamine

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 |

| Benzylic (Ar-CH₂-N) | ~3.4 - 3.6 |

| N-Methyl (N-(CH₃)₂) | ~2.2 - 2.3 |

| Ar-Methyl (Ar-CH₃) | ~2.3 - 2.5 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Methylbenzyldimethylamine will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. The aromatic carbons will have signals in the downfield region (typically 100-150 ppm). The benzylic carbon and the N-methyl carbons will appear at intermediate chemical shifts, while the aromatic methyl carbon will be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylbenzyldimethylamine

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-N) | ~138 - 140 |

| Aromatic (C-C) | ~125 - 135 |

| Aromatic (C-H) | ~126 - 130 |

| Benzylic (Ar-CH₂-N) | ~64 - 66 |

| N-Methyl (N-(CH₃)₂) | ~45 - 47 |

| Ar-Methyl (Ar-CH₃) | ~18 - 20 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY) for Structural Elucidation

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms within a molecule. magritek.com A COSY spectrum plots a ¹H NMR spectrum on both axes and shows correlation peaks (cross-peaks) between protons that are spin-spin coupled. libretexts.org For 2-Methylbenzyldimethylamine, a COSY experiment would reveal correlations between the benzylic protons and the adjacent aromatic protons, helping to confirm their proximity in the structure. It would also show correlations between the different protons on the aromatic ring, aiding in their specific assignment. researchgate.net This technique is particularly useful for differentiating between isomers and confirming the substitution pattern on the benzene ring. magritek.com

Deuterium (B1214612) Exchange Studies for Amine Proton Identification

While 2-Methylbenzyldimethylamine does not have a labile amine proton, deuterium exchange studies are a valuable NMR technique for identifying such protons in related primary or secondary amines. nih.gov This method involves introducing a source of deuterium, such as D₂O, into the NMR sample. nih.gov Labile protons, like those on nitrogen or oxygen atoms, will exchange with deuterium. This exchange leads to the disappearance or significant reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum, definitively identifying the amine proton's resonance. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. savemyexams.com

Molecular Ion Peak Analysis and Determination

In a mass spectrum, the peak with the highest mass-to-charge ratio (m/z) is typically the molecular ion peak (M+), which corresponds to the intact molecule that has lost one electron. chemguide.co.uk The m/z value of the molecular ion peak directly provides the molecular weight of the compound. savemyexams.com For 2-Methylbenzyldimethylamine (C₁₀H₁₅N), the expected molecular weight is approximately 149.23 g/mol . Therefore, the molecular ion peak should appear at an m/z of 149. The presence of a small M+1 peak, about 1.1% of the intensity of the M+ peak for each carbon atom, is due to the natural abundance of the ¹³C isotope and can help confirm the number of carbon atoms in the molecule. docbrown.infoyoutube.com

Fragmentation Pattern Interpretation for Structural Confirmation (Alpha-Cleavage, Benzylic Cleavage)

Mass spectrometry is a powerful tool for confirming the molecular structure of 2-Methylbenzyldimethylamine through the analysis of its fragmentation patterns under electron impact (EI) ionization. The fragmentation is dominated by processes that lead to the formation of stable carbocations. For this molecule, two primary fragmentation pathways are significant: alpha-cleavage, characteristic of aliphatic amines, and benzylic cleavage, favored by the presence of the aromatic ring. libretexts.orglibretexts.orguni-saarland.de

Alpha-Cleavage: This is a common fragmentation pathway for amines where the bond beta to the nitrogen atom is cleaved. uou.ac.in In 2-Methylbenzyldimethylamine, the alpha-cleavage involves the breaking of the bond between the benzylic carbon and the aromatic ring. This process is initiated by the radical cation formed upon ionization. libretexts.org The cleavage results in the loss of a methyl radical from the dimethylamino group, but the most prominent alpha-cleavage for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, which in this case is the bond to the benzyl (B1604629) group itself. libretexts.org

Benzylic Cleavage: The presence of the benzyl group makes benzylic cleavage a highly favorable fragmentation route. The bond between the benzylic carbon and the nitrogen atom can cleave, but the most characteristic cleavage for alkylbenzenes is the formation of a tropylium (B1234903) ion. uni-saarland.de The molecular ion of 2-Methylbenzyldimethylamine can rearrange, leading to the formation of the highly stable tropylium cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This ion is a seven-membered aromatic ring and its high intensity is a hallmark of many benzyl-containing compounds. uni-saarland.de The formation of the tropylium ion involves the cleavage of the bond between the methylene (B1212753) group and the dimethylamino group, followed by rearrangement. Another significant fragment arises from the cleavage of the bond between the tolyl group and the methylene group, resulting in a dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺) at m/z 58, which is a common fragment for N,N-dimethylamines.

A summary of the expected key fragments for 2-Methylbenzyldimethylamine in an EI mass spectrum is provided below.

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₀H₁₅N]⁺• | 149 | Parent Molecule |

| Tropylium Cation | [C₇H₇]⁺ | 91 | Benzylic Cleavage |

| Dimethylaminomethyl Cation | [CH₂N(CH₃)₂]⁺ | 58 | Alpha-Cleavage |

| Methyltropylium Ion | [C₈H₉]⁺ | 105 | Benzylic Cleavage |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups and ascertain structural features of 2-Methylbenzyldimethylamine by analyzing the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of 2-Methylbenzyldimethylamine is characterized by specific vibrational modes. As a tertiary amine, it does not possess any N-H bonds; therefore, the characteristic N-H stretching absorptions typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region are absent. libretexts.orglibretexts.org This absence is a key diagnostic feature for confirming the tertiary nature of the amine.

The most relevant absorptions for this compound are the C-N, C-H, and aromatic C=C stretching vibrations. The C-N stretching absorption for tertiary aromatic amines typically appears in the range of 1350-1200 cm⁻¹. libretexts.orglibretexts.orgmsu.edu Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups occurs just below 3000 cm⁻¹. scialert.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | ~3044 |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | ~2981 |

| Aromatic C=C Stretch | Benzene Ring | ~1593 |

| C-N Stretch | Ar-CH₂-N | ~1272 |

Data synthesized from typical values for similar compounds. scialert.net

Overtone bands in IR spectroscopy, which appear at approximately integer multiples of the fundamental vibrational frequencies, can provide additional structural information, although they are much weaker than fundamental absorptions. msu.edu For aromatic amines, overtone and combination bands are often observed in the near-infrared (NIR) region. researchgate.net For instance, the analysis of N-H overtone bands is a known method for studying mixtures of primary and secondary aromatic amines. researchgate.net While 2-Methylbenzyldimethylamine lacks N-H bonds, the overtone bands of C-H stretching vibrations can be analyzed. These overtones, found in the NIR region, can offer insights into the conformational structure and intramolecular dynamics of the molecule. capes.gov.br The interaction between overtone bands and fundamental stretching bands, such as the one noted between a 1600 cm⁻¹ overtone and symmetric N-H stretching in primary amines, highlights the complexity and richness of vibrational spectra. libretexts.orglibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Methylbenzyldimethylamine, the spectrum is dominated by transitions associated with the aromatic ring and the non-bonding electrons on the nitrogen atom.

The UV-Vis spectrum of 2-Methylbenzyldimethylamine is expected to be similar to that of other benzylamines and N,N-dimethyl substituted aromatic compounds. nih.govsielc.com The primary electronic transitions are of the π → π* type, associated with the conjugated π-system of the benzene ring, and n → π* transitions, involving the non-bonding electrons of the nitrogen atom.

The π → π* transitions of the benzene ring typically result in strong absorption bands. For benzylamine (B48309), absorption maxima are observed around 206 nm and 256 nm. sielc.com The n → π* transition of the amine is often weaker and can be influenced by the solvent environment. Theoretical and experimental studies on N,N-dimethylaniline, a related compound, show absorption bands resulting from transitions between its lowest-lying electronic states, which are sensitive to solvent polarity. nih.gov

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Benzene Ring | ~206 |

| π → π | Benzene Ring | ~256 |

| n → π* | Amine Nitrogen | Variable, often overlaps |

Data based on values for benzylamine. sielc.com

UV-Vis spectroscopy is a valuable technique for monitoring the kinetics and mechanisms of enzymatic reactions. In reactions involving benzylamine substrates with amine oxidases, rapid-scanning stopped-flow spectroscopy can detect transient chemical intermediates. nih.govacs.org For example, in the reaction of benzylamine with bovine serum amine oxidase, detectable absorbance changes in the 300-540 nm range correspond to the formation of intermediates such as an enzyme-substrate Schiff base complex (around 340 nm) and a reduced enzyme cofactor (around 310 and 480 nm). acs.orgsigmaaldrich.com The use of substituted benzylamines, including N,N-dimethylamino derivatives, has led to the observation of other transient species, such as quinonoids. nih.gov These spectroscopic studies provide crucial evidence for the postulated chemical intermediates along the enzymatic reaction pathway. acs.orgnih.gov

Advanced Characterization of Catalytic Systems

In the realm of catalysis, the performance, selectivity, and durability of a catalyst are intrinsically linked to its structural and compositional properties at the nanoscale. While 2-Methylbenzyldimethylamine is primarily known as a product of the Sommelet–Hauser rearrangement of a quaternary ammonium (B1175870) salt, its precursor compounds, quaternary ammonium salts, are widely utilized as phase-transfer catalysts. taylorandfrancis.com These salts can play a crucial role in the synthesis of catalytically active nanoparticles by acting as capping agents or directing agents, thereby influencing the final morphology and dispersion of the catalyst. The characterization of such catalytic systems is paramount to understanding their function and optimizing their performance. Advanced microscopic and spectroscopic techniques are indispensable for probing the atomic-scale features that govern catalytic activity. Among these, High-Resolution Transmission Electron Microscopy (HR-TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) provide unparalleled insights into the physical and chemical nature of catalysts.

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique used to obtain structural information of materials at the atomic level. thermofisher.com In the context of heterogeneous catalysis, HR-TEM allows for the direct visualization of catalyst nanoparticles, their morphology, size distribution, and the atomic arrangement of their crystal lattice. wiley.com This level of detail is critical because minor variations in a catalyst's structure, such as atomic spacing or crystal defects, can significantly impact its catalytic behavior. thermofisher.com

For instance, in a hypothetical catalytic system where a palladium-based catalyst is prepared using a quaternary ammonium salt as a stabilizing agent, HR-TEM would be employed to analyze the resulting nanoparticles. Researchers could visualize the individual palladium particles dispersed on a support material like activated carbon or titania. The images obtained would reveal the shape of the nanoparticles (e.g., spherical, cubic, or irregular) and allow for precise measurement of their size. The particle size distribution is a key parameter, as it directly affects the available active surface area of the catalyst. wiley.com

Furthermore, HR-TEM can resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystal structure (e.g., face-centered cubic for palladium) and orientation. It can also identify structural defects such as twins or stacking faults, which can act as highly reactive sites or, conversely, sites for catalyst deactivation. In in situ TEM studies, researchers can even observe dynamic changes in the catalyst's morphology and structure under reaction conditions, such as high temperatures and pressures, providing real-time insights into phenomena like particle sintering or restructuring. nih.govprotochips.com

Table 1: Illustrative HR-TEM Data for a Hypothetical Supported Metal Catalyst

| Parameter | Measurement | Significance |

|---|---|---|

| Mean Particle Diameter | 3.5 nm | Influences active surface area and catalytic activity. |

| Particle Size Distribution | 2.0 - 5.0 nm | Indicates the uniformity of the catalyst nanoparticles. |

| Crystal Lattice Spacing | 0.225 nm | Corresponds to the (111) plane of metallic Palladium, confirming crystal phase. |

| Observed Morphology | Predominantly spherical | Affects the exposure of different crystal facets to reactants. |

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with a scanning transmission electron microscope (STEM), is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It complements HR-TEM by providing compositional information. When the high-energy electron beam of the microscope interacts with the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fall into the resulting vacancies, releasing energy in the form of X-rays. The energy of each emitted X-ray is characteristic of the element from which it originated.

In the analysis of a catalytic system, EDX is invaluable for confirming the elemental composition of the nanoparticles and the support. For a supported catalyst, an EDX spectrum would show peaks corresponding to the catalytic metal (e.g., Palladium), the elements of the support (e.g., Carbon, Oxygen, or Titanium), and any other promoters or residual elements present. researchgate.net

Confirming that the nanoparticles are indeed composed of the desired catalytic metal.

Investigating the formation of bimetallic nanoparticles or alloys by showing the co-localization of two or more metals within the same particles. researchgate.net

Detecting elemental segregation or the presence of impurities.

Analyzing the composition of the support material and the interface between the nanoparticle and the support.

In a scenario where 2-Methylbenzyldimethylamine or its precursor was used, EDX could detect the presence of nitrogen if the organic compound remained adsorbed on the catalyst surface, although detecting light elements like nitrogen can be challenging and often requires specialized detectors.

Table 2: Illustrative EDX Elemental Analysis for a Hypothetical Pd/TiO₂ Catalyst

| Element | Atomic % | Weight % | Comment |

|---|---|---|---|

| Oxygen (O) | 63.1 | 45.5 | Component of the TiO₂ support. |

| Titanium (Ti) | 31.5 | 50.9 | Component of the TiO₂ support. |

| Palladium (Pd) | 5.4 | 3.6 | Active catalytic metal. |

Applications in Advanced Organic Synthesis and Catalysis

Catalytic Roles in Polymer Chemistry and Resin Systems

Tertiary amines are widely recognized for their catalytic activity in various polymerization reactions. BDMA, and by extension 2-Methylbenzyldimethylamine, serves as a potent catalyst in the formation of several key polymer systems.

Polyurethane Foam Formation Catalysis

The mechanism of action for tertiary amine catalysts like BDMA involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This acceleration of the polymerization process is critical for the efficient and controlled production of polyurethane foams with desired physical properties.

Epoxy Resin Curing and Polymerization Acceleration

Benzyldimethylamine is extensively used as an accelerator for the curing of epoxy resins, particularly in systems that use anhydride-based hardeners. 2017erp.comatamankimya.com It functions as a tertiary amine catalyst that initiates the anionic polymerization of the epoxy resin. 2017erp.com The addition of BDMA allows for a good pot life, which is the working time of the resin mixture, while still ensuring a timely cure. 2017erp.com

Below is a table summarizing the comparative advantages of BDMA as an epoxy resin accelerator:

| Feature | Benzyldimethylamine (BDMA) | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) |

| Viscosity | Lower | Higher |

| Shelf Life | Longer | Shorter |

| Handling | Easier to handle and mix | More viscous, can be more challenging to handle |

Glycolic Acid Lactide Polymerization

Benzyldimethylamine is also identified as a catalyst for the polymerization of glycolic acid lactide. atamankimya.comatamankimya.com This application is significant in the synthesis of biodegradable polyesters, such as poly(lactic-co-glycolic acid) (PLGA), which have extensive use in the medical field for applications like drug delivery systems and biodegradable sutures. mdpi.comkinampark.com The catalytic role of tertiary amines in ring-opening polymerization of cyclic esters like lactide and glycolide (B1360168) is a key step in producing these biocompatible polymers.

Role as a Synthetic Intermediate and Building Block

Beyond its catalytic applications, 2-Methylbenzyldimethylamine, much like its parent compound BDMA, is a valuable building block in organic synthesis for the creation of more complex molecules.

Precursor for Quaternary Ammonium (B1175870) Salts and Phase Transfer Catalysts

The tertiary amine functionality of benzyldimethylamine allows it to be readily converted into quaternary ammonium salts through reaction with alkyl halides. wikipedia.org These quaternary ammonium salts, often referred to as "quats," have a wide range of applications, including as surfactants, disinfectants, and importantly, as phase transfer catalysts. researchgate.netnih.gov

Phase transfer catalysts are essential in facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). By forming an ion pair with a reactant from one phase, the quaternary ammonium salt can transport it into the other phase where the reaction can occur. The synthesis of these catalysts from precursors like BDMA is a fundamental process in industrial organic chemistry. wikipedia.org

Building Block for Complex Amine-Containing Molecules in Pharmaceutical and Agrochemical Synthesis

Benzyldimethylamine serves as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. atamankimya.comatamankimya.com The benzyl (B1604629) and dimethylamino groups can be modified through various organic reactions to introduce new functionalities and build more complex molecular architectures. The ability to undergo directed ortho-metalation with organolithium reagents allows for the introduction of substituents at the 2-position of the benzene (B151609) ring, leading to a variety of derivatives. wikipedia.org This versatility makes it a valuable starting material for the synthesis of a diverse array of biologically active compounds.

Organocatalysis and Chiral Ligand Design

Components in Chiral Ligands for Asymmetric Reactions (e.g., AMPhos, AMSb derivatives)

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a field of paramount importance in modern synthetic chemistry, enabling the enantioselective synthesis of chiral molecules. While a direct application of 2-Methylbenzyldimethylamine in the synthesis of widely recognized ligands like AMPhos or AMSb derivatives is not extensively documented, its structural motifs are highly relevant to the design of novel P-chiral phosphine (B1218219) ligands.

The synthesis of P-chiral phosphine ligands often involves the functionalization of an aromatic backbone that is subsequently attached to the phosphorus atom. The ability of the dimethylaminomethyl group in 2-Methylbenzyldimethylamine to direct ortho-metalation provides a strategic avenue for introducing a phosphorus-containing moiety at a specific position on the aromatic ring. This regiocontrol is crucial for constructing a well-defined chiral environment around the metal center.

A plausible synthetic strategy for incorporating a 2-Methylbenzyldimethylamine-derived scaffold into a chiral phosphine ligand could involve the following conceptual steps:

Ortho-functionalization: Directed ortho-metalation of 2-Methylbenzyldimethylamine, followed by quenching with a suitable phosphorus electrophile (e.g., PCl₃, R-PCl₂), would introduce a phosphine group at the ortho position.

Modification of the Directing Group: The dimethylaminomethyl group could be further modified or quaternized to fine-tune the steric and electronic properties of the resulting ligand.

Resolution or Asymmetric Synthesis: The resulting phosphine could be resolved into its enantiomers or synthesized in an enantiomerically enriched form through various established methods in phosphorus chemistry.

The presence of the benzylic methyl group in 2-Methylbenzyldimethylamine could also play a role in creating a specific chiral pocket, influencing the enantioselectivity of the catalyzed reaction. The design of such ligands is a testament to the modularity and rational design principles that underpin modern asymmetric catalysis.

Studies on Organocatalyst Poisoning by Amine Side Products

The efficiency of organocatalysts can be significantly diminished by the presence of impurities, a phenomenon known as catalyst poisoning. Tertiary amines, while often employed as catalysts or bases in their own right, can also act as potent poisons in certain catalytic systems, particularly those that rely on delicate hydrogen bonding interactions or have Lewis acidic active sites.

Research has shown that amine side products formed during synthetic sequences can co-elute with the desired products and subsequently interfere with catalytic reactions. For instance, in reactions involving benzylation of alcohols using benzyl bromide and sodium hydride in dimethylformamide (DMF), an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, has been identified as a catalyst poison in thiourea-catalyzed glycosylations. This impurity, which is structurally related to 2-Methylbenzyldimethylamine, highlights the potential for such compounds to act as catalyst poisons.

The mechanism of poisoning by tertiary amines can occur through several pathways:

Brønsted Base Inhibition: The amine can neutralize an acidic catalyst or a key acidic intermediate, thereby halting the catalytic cycle.

Lewis Base Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to a Lewis acidic catalyst or reagent, blocking the active site.

Hydrogen Bond Disruption: The amine can interfere with the hydrogen-bonding network that is often crucial for substrate activation and stereocontrol in organocatalysis.

The potential for 2-Methylbenzyldimethylamine to act as a catalyst poison should be considered when it is present as an impurity in a reaction mixture, especially in sensitive catalytic processes. The basicity of the dimethylamino group makes it a likely candidate to interfere with catalysts that have acidic protons or Lewis acidic centers. This underscores the importance of high purity in all components of a catalytic reaction to ensure optimal performance.

Emerging and Specialized Applications

Advanced Systems for Carbon Dioxide Capture

The development of efficient and cost-effective methods for carbon dioxide (CO₂) capture is a critical area of research aimed at mitigating greenhouse gas emissions. Amine-based solvents are a mature technology for CO₂ scrubbing from industrial flue gases. Tertiary amines, such as 2-Methylbenzyldimethylamine, offer distinct advantages in this context.

Unlike primary and secondary amines, which react with CO₂ to form carbamates, tertiary amines primarily act as base catalysts for the hydration of CO₂ to form bicarbonate and a protonated amine. This reaction mechanism is advantageous because the heat of absorption is generally lower for tertiary amines compared to primary and secondary amines. A lower heat of absorption translates to a lower energy penalty for solvent regeneration, which is a major operational cost in CO₂ capture processes.

The reaction of a tertiary amine with CO₂ in the presence of water can be represented by the following equilibrium:

R₃N + H₂O + CO₂ ⇌ [R₃NH⁺][HCO₃⁻]

The efficiency of a tertiary amine for CO₂ capture is influenced by several factors, including its basicity, steric hindrance around the nitrogen atom, and solubility in the chosen solvent system. The dimethylamino group in 2-Methylbenzyldimethylamine provides the necessary basicity to interact with CO₂, while the benzyl group can be modified to tune the physical properties of the molecule, such as its solubility and vapor pressure.

Research in this area is focused on developing novel amine-based solvents with improved performance characteristics, such as higher CO₂ loading capacity, faster absorption kinetics, and lower regeneration energy. The structural features of 2-Methylbenzyldimethylamine make it a relevant candidate for investigation in the design of next-generation CO₂ capture systems.

| Amine Type | Reaction with CO₂ | Stoichiometry (Amine:CO₂) | Heat of Absorption |

| Primary/Secondary | Carbamate formation | 2:1 | High |

| Tertiary | Bicarbonate formation | 1:1 | Low |

Sensitizers for Photopolymerization and UV-Curing Processes

Photopolymerization and UV-curing are widely used industrial processes for the rapid hardening of coatings, inks, adhesives, and other materials. These processes rely on photoinitiators that absorb light and generate reactive species, such as free radicals or cations, which then initiate polymerization. In many systems, a sensitizer (B1316253) is added to enhance the efficiency of the photoinitiator.

Tertiary aromatic amines, including derivatives of N,N-dimethylbenzylamine, are known to act as effective co-initiators or sensitizers, particularly in free-radical photopolymerization. atamankimya.com They are often used in conjunction with Type II photoinitiators, such as benzophenone (B1666685) and its derivatives.

The mechanism of sensitization by a tertiary amine like 2-Methylbenzyldimethylamine involves the following steps:

Light Absorption: The primary photoinitiator absorbs UV light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Electron Transfer: The excited triplet state of the photoinitiator interacts with the tertiary amine. The amine, acting as an electron donor, transfers an electron to the photoinitiator, forming a radical cation of the amine and a radical anion of the photoinitiator.

Proton Transfer: The amine radical cation is highly acidic and rapidly undergoes deprotonation from a carbon atom adjacent to the nitrogen, forming a highly reactive α-amino radical.

Initiation: The α-amino radical is a potent initiator of the polymerization of acrylate (B77674) or methacrylate (B99206) monomers.

The presence of the aromatic ring and the dimethylamino group in 2-Methylbenzyldimethylamine makes it a suitable candidate for this application. The efficiency of the process can be influenced by the structure of the amine, including the substituents on the aromatic ring. These compounds can accelerate the curing process and also help to overcome oxygen inhibition, which is a common issue in free-radical polymerization. atamankimya.com

Use in Protein Sequence Analysis (Historical Context)

In the history of biochemistry, determining the primary structure of proteins—the linear sequence of their constituent amino acids—was a monumental challenge that, once solved, revolutionized biology. The foundational method for this task was the Edman degradation, developed by Pehr Edman in 1950. nhmrc.gov.au This technique allowed for the sequential removal and identification of amino acids from the N-terminus of a peptide chain without hydrolyzing the entire protein. saylor.orgwikipedia.org The historical application of tertiary amines in this process provides the context for the potential role of compounds like 2-Methylbenzyldimethylamine.

The Edman degradation is a cyclical three-step process:

Coupling: Under mildly alkaline conditions, the reagent phenyl isothiocyanate (PITC) reacts with the free alpha-amino group of the N-terminal amino acid of a peptide. This forms a phenylthiocarbamoyl (PTC) derivative. creative-biolabs.comshimadzu.com

Cleavage: The peptide bond nearest to the PTC-adduct is broken using an anhydrous acid, such as trifluoroacetic acid. This cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact. shimadzu.comwikipedia.org

Conversion and Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative through treatment with an aqueous acid. wikipedia.org This PTH-amino acid can then be identified using chromatographic techniques, such as HPLC. shimadzu.com The shortened peptide is then ready for the next cycle of degradation.

The critical "coupling" step requires a basic environment to ensure the N-terminal amino group is unprotonated and thus sufficiently nucleophilic to react with the PITC. wikipedia.orgnih.gov In the automated protein sequencers developed by Edman and Begg in 1967, which greatly accelerated the process, volatile organic bases were employed as coupling buffers. nhmrc.gov.auwikipedia.org Various tertiary amines were suitable for this role, with trimethylamine (B31210) and N,N-dimethylbenzylamine being documented examples of bases used in this application. wikipedia.orgsigmaaldrich.com

While the chemical properties of 2-Methylbenzyldimethylamine—a tertiary amine with a structure similar to N,N-dimethylbenzylamine—are consistent with its potential use as a coupling buffer in the Edman degradation, its specific, widespread historical application is not prominently documented in the available scientific literature. The use of its close analog, N,N-dimethylbenzylamine, for protein sequence analysis suggests that amines of this structural class were indeed part of the chemical toolkit for this foundational biochemical technique. sigmaaldrich.com

Future Directions and Unexplored Research Avenues for 2 Methylbenzyldimethylamine

Development of Novel Stereoselective Synthesis Routes and Catalytic Systems

The synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries. While 2-Methylbenzyldimethylamine itself is achiral, future research can focus on developing stereoselective routes to its derivatives, particularly where a stereocenter is introduced at the benzylic carbon or on the methyl group via C-H activation.

A promising avenue is the development of asymmetric catalytic systems. For instance, copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines have proven effective for producing chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov Adapting such methodologies to precursors of 2-Methylbenzyldimethylamine could enable the synthesis of novel chiral ligands and building blocks. Another approach involves the biocatalytic reductive amination of corresponding prochiral ketones, a strategy gaining traction in the pharmaceutical industry for its environmental benefits and high selectivity. researchgate.net

Future research should target the design of catalysts, both metallic and enzymatic, that can control the stereochemistry of reactions involving 2-Methylbenzyldimethylamine precursors. This includes transition-metal catalysts based on rhodium, iridium, and ruthenium, as well as amine transaminases (ATAs) for biocatalytic transamination. researchgate.net

| Synthetic Strategy | Catalytic System | Potential Application for 2-Methylbenzyldimethylamine Derivatives | Key Research Goal |

|---|---|---|---|

| Asymmetric aza-Friedel-Crafts | Copper(II)-bis(oxazoline) complexes | Synthesis of chiral benzylamines with stereocenters adjacent to the 2-methylphenyl group. nih.gov | Achieve high enantioselectivity (>95% ee) for substituted aldimine precursors. |

| Asymmetric Reductive Amination | Chiral Rhodium or Iridium catalysts with phosphine (B1218219) ligands | Conversion of 2-acetyltoluene derivatives to chiral amines. | Develop catalysts tolerant of the dimethylamino group. |

| Biocatalytic Transamination | Amine Transaminases (ATAs) | Enantioselective synthesis of primary amine precursors from ketones. researchgate.net | Screen and engineer ATAs for high conversion and selectivity with sterically hindered substrates. |

| Asymmetric C-H Functionalization | Chiral Pyridoxal or Iridium catalysts | Direct asymmetric functionalization of the benzylic C-H bonds of the aminomethyl or the tolyl methyl group. researchgate.net | Overcome challenges in regioselectivity between the two different benzylic sites. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes, optimization of conditions, and discovery of novel reaction pathways. doaj.orgresearchgate.net For a molecule like 2-Methylbenzyldimethylamine, these computational tools offer significant opportunities.

ML algorithms can be trained on large datasets of directed ortho-metalation (DoM) and benzylic C-H activation reactions to predict the optimal base, solvent, temperature, and reaction time for achieving high yields and regioselectivity. ias.ac.inuwindsor.ca This is particularly valuable for 2-Methylbenzyldimethylamine, where competition between metalation at the aryl ring ortho to the directing group and deprotonation at one of the two benzylic positions is a key challenge. uwindsor.ca

Furthermore, AI can accelerate the discovery of novel catalysts for the stereoselective transformations described in the previous section. nih.gov By analyzing catalyst structures and performance data, ML models can identify new ligand scaffolds or enzyme mutations that could lead to improved enantioselectivity. nih.govnih.gov Retrosynthesis software powered by AI can also propose novel and efficient synthetic routes to complex target molecules derived from 2-Methylbenzyldimethylamine, potentially uncovering pathways that a human chemist might overlook. acs.org

| Application Area | AI/ML Tool/Technique | Specific Goal | Potential Impact |

|---|---|---|---|

| Reaction Optimization | Bayesian Optimization, Random Forest | Predict optimal conditions (temperature, solvent, base) for selective ortho-lithiation vs. benzylic metalation. | Reduced experimental effort; higher yields and selectivity. |

| Catalyst Discovery | Generative Models, Neural Networks | Design novel chiral ligands for asymmetric synthesis of 2-Methylbenzyldimethylamine derivatives. nih.gov | Accelerated discovery of highly efficient and selective catalysts. |

| Retrosynthesis Planning | Graph-based Neural Networks, Monte Carlo Tree Search | Propose efficient multi-step syntheses for complex pharmaceutical targets starting from 2-Methylbenzyldimethylamine. acs.org | Discovery of non-intuitive and more sustainable synthetic routes. |

| Mechanism Elucidation | Clustering Algorithms, Principal Component Analysis | Identify patterns in large datasets from high-throughput experimentation to reveal mechanistic insights. | Deeper understanding of factors controlling reaction pathways. |

Exploration of New Catalytic Functions and Sustainable Chemical Processes

While 2-Methylbenzyldimethylamine is primarily known for its role as a directing group in ortho-metalation, its future utility could be expanded by exploring its potential in catalysis and developing more sustainable production methods.

The development of "green" synthesis routes is a major goal in modern chemistry. Future research could focus on replacing traditional synthetic methods with more sustainable alternatives, such as the direct amination of 2-methylbenzyl alcohol using ammonia (B1221849). rug.nlacs.org This "borrowing hydrogen" methodology, often catalyzed by earth-abundant, heterogeneous nickel catalysts, avoids the use of halide precursors and generates water as the primary byproduct. rug.nlresearchgate.net Another avenue is the use of photocatalysis for C-H functionalization, which can operate under mild, visible-light conditions, reducing energy consumption and the need for harsh reagents. nih.gov

| Process | Traditional Method | Potential Sustainable Alternative | Sustainability Advantage |

|---|---|---|---|

| Synthesis of Benzylamines | Reaction of benzyl (B1604629) chlorides with amines. | Direct catalytic amination of benzyl alcohols with ammonia ("Borrowing Hydrogen"). researchgate.net | High atom economy; avoids halide waste; uses renewable feedstocks. |

| Benzylic C-H Functionalization | Use of strong oxidants and stoichiometric reagents. | Visible-light photocatalysis or electrochemistry. nih.gov | Mild reaction conditions; reduced energy use; avoids harsh chemical oxidants. |

| Catalyst Choice | Precious metal catalysts (e.g., Palladium, Rhodium). | Earth-abundant metal catalysts (e.g., Nickel, Iron, Manganese). acs.orgresearchgate.net | Lower cost; reduced environmental impact associated with mining precious metals. |

| Solvent Use | Use of volatile organic compounds (VOCs). | Use of bio-based solvents or solvent-free conditions. | Reduced pollution and environmental persistence. |

Advanced Mechanistic Studies Utilizing Ultrafast Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving 2-Methylbenzyldimethylamine, such as directed ortho-lithiation and C-H activation, many questions about the precise nature of intermediates and transition states remain.

Directed ortho-lithiation, for example, is known to proceed via a complex-induced proximity effect, but the exact structure and dynamics of the initial complex between the alkyllithium reagent and the amine are not fully understood. ias.ac.in Similarly, the selective activation of a specific benzylic C-H bond in the presence of other reactive sites involves subtle energetic differences that are difficult to probe with conventional methods. nih.gov

Ultrafast spectroscopic techniques, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, offer the ability to observe chemical events on the timescale of molecular vibrations and bond breaking/formation. kudischlab.com Applying these techniques could allow for the direct observation of short-lived intermediates in the lithiation process or the dynamics of hydrogen atom transfer in photocatalytic C-H functionalization. This would provide unprecedented mechanistic detail, clarifying the roles of aggregation, solvent effects, and steric hindrance, and enabling the rational design of more efficient and selective reactions. nih.govuwindsor.ca

| Technique | Timescale | Mechanistic Question for 2-Methylbenzyldimethylamine | Expected Insight |

|---|---|---|---|